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Compound of Interest

Compound Name: (+/-)-Lisofylline

Cat. No.: B019285

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals investigating the use of
Lisofylline (LSF) in Acute Respiratory Distress Syndrome (ARDS). The information is based on
the results of key clinical trials.

Frequently Asked Questions (FAQSs)
Q1: What was the primary reason for the failure of the
Lisofylline clinical trials in ARDS?

The pivotal clinical trial for Lisofylline in patients with Acute Lung Injury (ALI) and ARDS was
terminated early by the Data Safety Monitoring Board due to futility.[1][2] The primary reason
for the trial's failure was the lack of evidence that Lisofylline provided any beneficial effects for
patients with established ALI/ARDS.[1][2][3] There were no significant differences observed
between the Lisofylline and placebo groups in the primary and secondary endpoints, including
mortality and resolution of organ failure.[1][2]

Q2: What were the key clinical endpoints, and how did
Lisofylline perform compared to placebo?

The trial evaluated several key clinical outcomes, none of which showed a statistically
significant improvement with Lisofylline treatment.[1][2] The primary endpoint was 28-day
mortality.[4] Secondary endpoints included the number of ventilator-free days and organ failure-
free days.[1][2][4]
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Table 1: Summary of Key Clinical Trial Results

Endpoint Lisofylline Group Placebo Group p-value
Number of Patients 116 119 N/A
28-Day Mortality 31.9% 24.7% 0.215
Ventilator-Free Days No significant No significant .

(to Day 28) difference difference

Organ Failure-Free No significant No significant N/A
Days (Median) difference difference

Data sourced from the ARDS Clinical Trials Network study.[1][2]

Q3: What was the intended mechanism of action for
Lisofylline in ARDS?

Lisofylline was investigated for ARDS due to its anti-inflammatory properties.[3] Preclinical
models suggested that LSF could suppress the expression of pro-inflammatory cytokines, such
as tumor necrosis factor-alpha (TNF-a), interleukin-1beta (IL-13), and interleukin-6 (IL-6), which
are key mediators in the pathogenesis of ARDS.[5][6] The drug was also shown to decrease
lipid peroxidation and reduce levels of circulating free fatty acids, which can contribute to
oxidative stress and lung injury.[4][5] The biomolecular target for Lisofylline remains unknown.

[4]
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Q4: Was there a discrepancy between preclinical data
and clinical outcomes?

Yes, a significant discrepancy was observed. While preclinical studies, including those in
murine models, showed that Lisofylline could inhibit the release of inflammatory cytokines and
protect against lung injury[4][5], these benefits did not translate to human patients in the clinical
trial.

A critical troubleshooting point is the failure of the drug to engage its proposed target in the
patient population. Although Lisofylline was reported to decrease circulating free fatty acid
levels in other contexts, the ARDS trial found no such treatment effect when compared with
placebo.[1][2] This suggests a potential disconnect in the pharmacodynamic effect of Lisofylline
between healthy volunteers or animal models and critically ill ARDS patients.

Q5: What was the experimental protocol for the main
ARDS clinical trial?

Understanding the trial design is crucial for interpreting the results and designing future
experiments. The study was a prospective, randomized, double-blind, placebo-controlled,
multicenter trial conducted by the ARDS Clinical Trials Network.[1][2]

Experimental Protocol Details:

Objective: To determine if Lisofylline could decrease mortality in patients with ALI or ARDS.

[1][]

o Patient Population: 235 patients meeting eligibility criteria for ALI/ARDS were enrolled from
intensive care units at 21 hospitals.[1][2]

¢ Intervention Group (n=116): Received Lisofylline at a dose of 3 mg/kg (maximum dose of
300 mg) administered as an intravenous infusion over 10 minutes, every 6 hours.[1][2]

e Control Group (n=119): Received a matching placebo infusion.[1][2]

o Treatment Duration: Dosing continued for 20 days or until the patient achieved 48 hours of
unassisted breathing.[1][2]
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e Primary Outcome: Death before hospital discharge while breathing without assistance (28-

day mortality).[4]

e Secondary Outcomes: Number of days of unassisted breathing, incidence of serious
infections, and number of organ failure-free days.[4]
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Q6: What are the key takeaways for future ARDS drug
development based on the Lisofylline trial failure?

The failure of the Lisofylline trial provides several important lessons for researchers in the field:

o Heterogeneity of ARDS: ARDS is a complex and heterogeneous syndrome, not a single
disease.[7][8] A drug targeting a specific inflammatory pathway may not be effective across
all ARDS patient subgroups. Future trials should consider enrichment strategies to select
patients most likely to respond to the intervention.[7][8]

o Target Engagement: It is critical to demonstrate that a drug is reaching its target and exerting
the expected biological effect in the clinical trial population. The lack of effect on free fatty
acids in the Lisofylline trial highlights the importance of incorporating pharmacodynamic
biomarkers in study design.[1][2]

o Preclinical Model Limitations: While animal models are essential, their ability to predict
efficacy in human ARDS is limited. The inflammatory response in critically ill patients is far
more complex. Results from preclinical studies should be interpreted with caution.

e Timing of Intervention: The Lisofylline trial focused on patients with established ARDS.[1] It is
possible that anti-inflammatory agents may be more effective if administered earlier in the
disease course or as a preventive measure in high-risk patients, though this remains to be
proven.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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